4-(1H-pyrazol-1-ylmethyl)benzoic acid
Overview
Description
4-(1H-pyrazol-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a pyrazole ring attached to a benzoic acid moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(1H-pyrazol-1-ylmethyl)benzoic acid involves a multi-step reaction starting with 1-bromo-4-nitrobenzene and 4-aminopyrazole . The steps are as follows:
Formation of 4-bromo-1H-pyrazole: 1-bromo-4-nitrobenzene reacts with 4-aminopyrazole to form 4-bromo-1H-pyrazole.
Coupling Reaction: The 4-bromo-1H-pyrazole is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The pyrazole ring and benzoic acid moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-(1H-pyrazol-1-ylmethyl)benzoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(1H-pyrazol-1-ylmethyl)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the benzoic acid moiety can form ionic and covalent bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-1-yl)benzoic acid: Similar structure but lacks the methylene bridge.
4-(1H-pyrazol-4-ylmethyl)benzoic acid: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
4-(1H-pyrazol-1-ylmethyl)benzoic acid is unique due to the presence of the methylene bridge connecting the pyrazole ring to the benzoic acid moiety. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Biological Activity
4-(1H-pyrazol-1-ylmethyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a pyrazole moiety linked to a benzoic acid structure. This unique arrangement allows for diverse interactions with biological targets, making it a subject of interest for drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has been tested against various bacterial strains, including drug-resistant Staphylococcus aureus and Acinetobacter baumannii.
Minimum Inhibitory Concentrations (MIC)
The effectiveness of this compound can be illustrated through its MIC values:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.78 |
Acinetobacter baumannii | 1.56 |
These results indicate that this compound exhibits potent antibacterial activity, particularly against resistant strains .
The mechanism by which this compound exerts its antimicrobial effects involves disruption of the bacterial cell membrane and inhibition of biofilm formation. Time-kill assays have demonstrated that it is bactericidal against S. aureus while being bacteriostatic against A. baumannii . Additionally, the compound has shown moderate inhibition of biofilm formation, which is crucial in managing chronic infections associated with these bacteria.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer potential. Studies indicate that pyrazole derivatives can inhibit cancer cell proliferation effectively.
Cell Lines Tested
The biological activity was assessed using various cancer cell lines, including:
Cell Line | Inhibition (%) |
---|---|
MCF7 (breast cancer) | IC50 = 6.3 µM |
HeLa (cervical cancer) | IC50 = 54.25% |
These findings suggest that the compound may serve as an effective antiproliferative agent against specific cancer types, comparable to established chemotherapeutics such as cisplatin .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the pyrazole and benzoic acid moieties can significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or diminish both antimicrobial and anticancer activities .
Case Studies and Experimental Findings
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Antimicrobial Studies : A series of experiments demonstrated that modifications in the pyrazole ring could lead to increased potency against resistant bacterial strains.
- Cytotoxicity Assays : In vitro assays showed that while exhibiting significant anticancer activity, this compound also maintained low toxicity towards normal human cells, indicating a favorable therapeutic index .
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQQRHUITAFMTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424444 | |
Record name | 4-(1H-pyrazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160388-53-4 | |
Record name | 4-(1H-pyrazol-1-ylmethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Pyrazol-1-ylmethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.